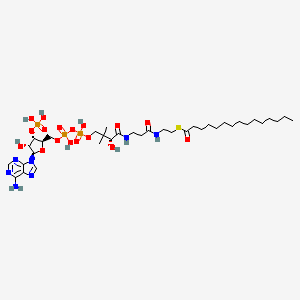

pentadecanoyl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

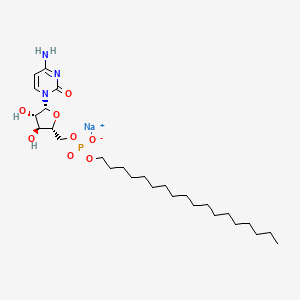

Pentadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pentadecanoic acid. It is a conjugate acid of a pentadecanoyl-CoA(4-).

Aplicaciones Científicas De Investigación

Coenzyme A in Metabolic Pathways

Pentadecanoyl-coenzyme A is related to coenzyme A (CoA), an essential cofactor used by about 4% of cellular enzymes for carrying and transferring acetyl and acyl groups. CoA is synthesized from vitamin B5 (pantothenate) through a five-step enzymatic process. Its role is significant in various metabolic pathways, including the synthesis of fatty acids and protein acetylation. Research has linked CoA synthesis to various health conditions, including neurodegeneration and cardiomyopathy (Iuso et al., 2018).

Coenzyme A and Its Biosynthesis in Plants

In plants, CoA is synthesized through a similar process, with the enzymes involved having been identified and characterized. Understanding the biosynthesis of CoA in plants contributes to our knowledge of plant metabolism and may have implications for agricultural biotechnology (Kupke et al., 2003).

Coenzyme A in Cellular Energy and Regulation

Acetyl-coenzyme A, a derivative of CoA, plays a critical role as a central metabolic intermediate, influencing cellular processes like energy metabolism, mitosis, and autophagy. Its concentration affects multiple enzyme activities and gene expression regulation, thus impacting the overall balance between catabolism and anabolism (Pietrocola et al., 2015).

Coenzyme A Derivatives in Treating Neurodegeneration

In addressing neurodegenerative diseases, CoA precursors have been studied as potential treatments. For instance, S-acetyl-4′-phosphopantetheine, a CoA precursor, has been explored for treating neurodegeneration associated with pantothenate kinase deficiency (Di Meo et al., 2017).

Coenzyme A in Antimicrobial Activity

Studies on CoA and its analogs have also shown potential in antimicrobial activity. For instance, N-pentylpantothenamide, a pantothenic acid antimetabolite, inhibits bacterial growth by interfering with CoA biosynthesis (Strauss & Begley, 2002).

Coenzyme A in Biocatalysis

CoA is integral in biocatalysis, facilitating the synthesis of high-value products like antibiotics and vitamins. The development of efficient regeneration systems for CoA-dependent catalysis enhances its applicability in chemical synthesis (Mordhorst et al., 2017).

Coenzyme A in Fatty Acid Activation

Research on FadD from Pseudomonas putida, a fatty acyl CoA synthetase, highlights its role in activating long-chain fatty acids, a process crucial for cellular metabolism and biopolymer production (Hume et al., 2009).

Propiedades

Nombre del producto |

pentadecanoyl-coenzyme A |

|---|---|

Fórmula molecular |

C36H64N7O17P3S |

Peso molecular |

991.9 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1 |

Clave InChI |

VLBCUOVMSMAIJC-VTINEICCSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)

![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)

![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)

![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)

![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)